molecular formula C8H6N2O3 B11911686 Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 853029-95-5

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B11911686
CAS No.: 853029-95-5
M. Wt: 178.14 g/mol
InChI Key: FJFOUVOURNLHOO-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a synthetic organic compound belonging to the dihydropyridine family It is characterized by its pyridine ring structure with a cyano group at the 6-position, an oxo group at the 2-position, and a carboxylate ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through the reaction of methyl acylpyruvates with malononitrile and cyanoacetamide. The reaction typically occurs under mild conditions in ethanol at 40°C in the presence of triethylamine . The yields of the desired product range from 52% to 75%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, maintaining controlled reaction conditions, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for cardiovascular and anticancer therapies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like human uridine phosphorylase-1, leading to reduced cell proliferation through cell cycle arrest and senescence . The pathways involved include modulation of RNA synthesis and cellular metabolism.

Comparison with Similar Compounds

Uniqueness: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyano group, oxo group, and carboxylate ester makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

CAS No.

853029-95-5

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

methyl 2-cyano-6-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11)

InChI Key

FJFOUVOURNLHOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C#N

Origin of Product

United States

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